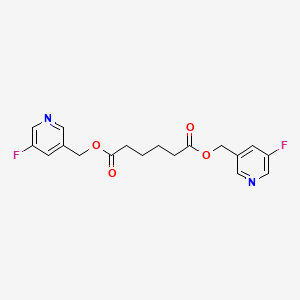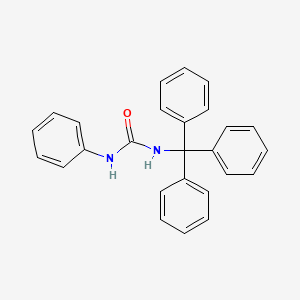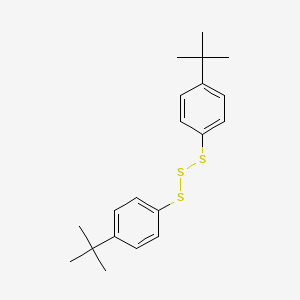
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione is a complex organic compound with a unique structure that includes a thiazolidinethione ring
Méthodes De Préparation
The synthesis of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione typically involves multi-step organic reactions. One common synthetic route includes the reaction of alpha-methylphenethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidinethione ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinethione ring, often using halogenated reagents to introduce new functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The thiazolidinethione ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione include other thiazolidinethione derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 4-Hydroxy-3-methoxybenzyl alcohol and 3-Amino-4-hydroxyphenethanolamine derivatives are structurally related but have distinct properties and applications .
Propriétés
Numéro CAS |
23619-09-2 |
|---|---|
Formule moléculaire |
C18H19NOS2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-hydroxy-4-phenyl-3-(1-phenylpropan-2-yl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C18H19NOS2/c1-14(12-15-8-4-2-5-9-15)19-17(21)22-13-18(19,20)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3 |
Clé InChI |
KGNCBKVGLKGECJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N2C(=S)SCC2(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)

![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)




![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)




![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)

